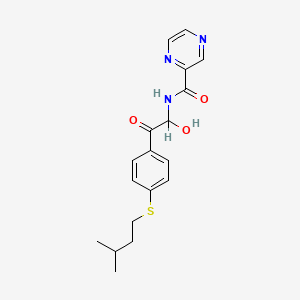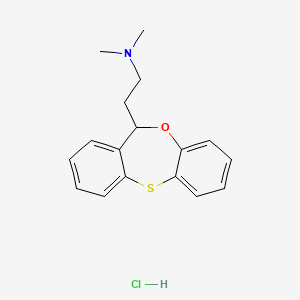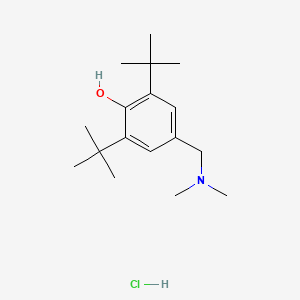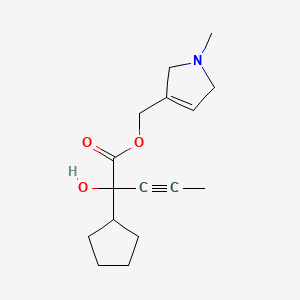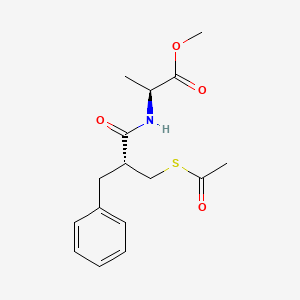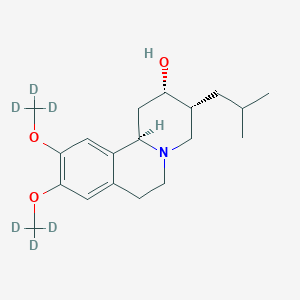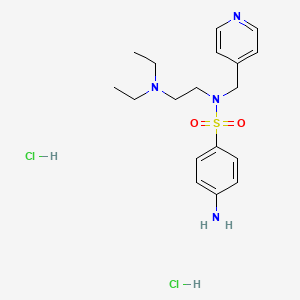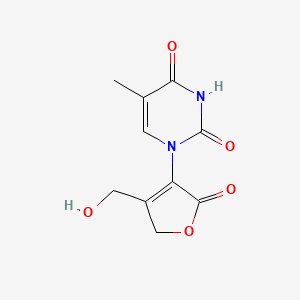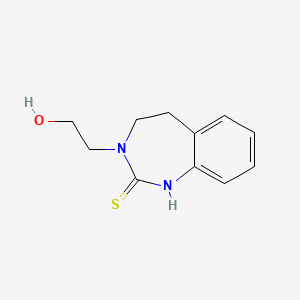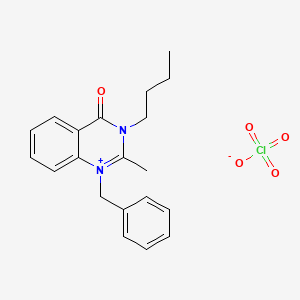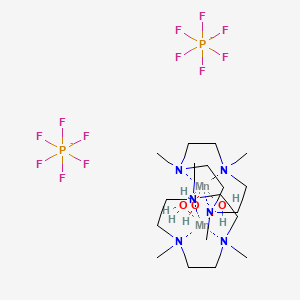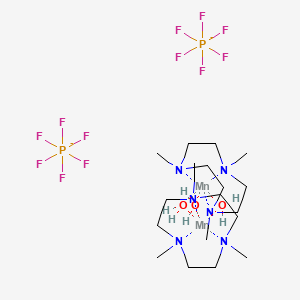
NP47Nxk9LL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NP47Nxk9LL involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves stereoselective reactions to ensure the correct absolute configuration of the molecule .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
NP47Nxk9LL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The molecule can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
NP47Nxk9LL has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving HMG-CoA reductase inhibitors.
Biology: The compound is studied for its effects on cholesterol biosynthesis in various biological systems.
Medicine: this compound is investigated for its potential therapeutic applications in treating hypercholesterolemia and related cardiovascular diseases.
Industry: The compound is used in the development of new cholesterol-lowering drugs and as a standard in analytical methods .
Mechanism of Action
NP47Nxk9LL exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver. The compound exhibits high selectivity for hepatic tissues, making it a potent and specific inhibitor of cholesterol synthesis in the liver .
Comparison with Similar Compounds
Similar Compounds
Lovastatin: Another HMG-CoA reductase inhibitor with a similar mechanism of action but less hepatic selectivity.
Pravastatin: Known for its high hepatic selectivity, similar to NP47Nxk9LL.
Fluindostatin: A synthetic inhibitor with comparable potency but different tissue selectivity.
Uniqueness
This compound is unique due to its high degree of liver selectivity, which is achieved through differential inhibition sensitivities in various tissues. This property distinguishes it from other HMG-CoA reductase inhibitors like lovastatin and fluindostatin, which exhibit potent inhibition in all tissues exposed to them .
Properties
CAS No. |
129785-04-2 |
|---|---|
Molecular Formula |
C23H22F2N4O4 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(3S,5R,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid |
InChI |
InChI=1S/C23H22F2N4O4/c1-29-23(26-27-28-29)20(11-10-18(30)12-19(31)13-21(32)33)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30-31H,12-13H2,1H3,(H,32,33)/b11-10+/t18-,19-/m0/s1 |
InChI Key |
HPFIYXJJZZWEPC-MIMFYIINSA-N |
Isomeric SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@@H](C[C@@H](CC(=O)O)O)O |
Canonical SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


